molecular formula C6H14Cl2N4 B13470850 methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride

methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B13470850
M. Wt: 213.11 g/mol
InChI Key: CBOMJWVMDJZBNY-XRIGFGBMSA-N
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Description

Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of amines It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction, which is catalyzed by copper(I) ions . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. In click chemistry, for example, the triazole ring forms stable complexes with copper(I) ions, which catalyze the cycloaddition reaction . The compound’s effects in biological systems may involve binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific triazole ring structure and its ability to participate in click chemistry reactions. This makes it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

(1S)-N-methyl-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-5(7-2)6-4-8-9-10(6)3;;/h4-5,7H,1-3H3;2*1H/t5-;;/m0../s1

InChI Key

CBOMJWVMDJZBNY-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](C1=CN=NN1C)NC.Cl.Cl

Canonical SMILES

CC(C1=CN=NN1C)NC.Cl.Cl

Origin of Product

United States

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